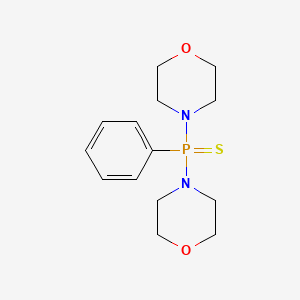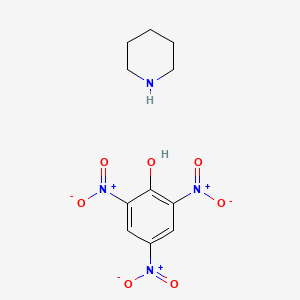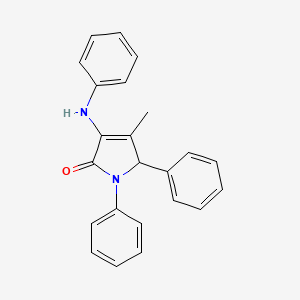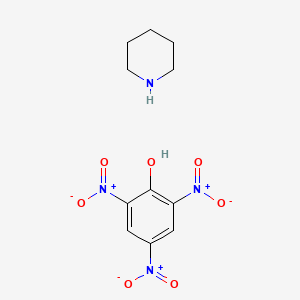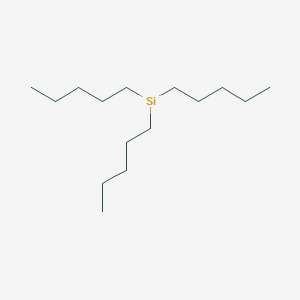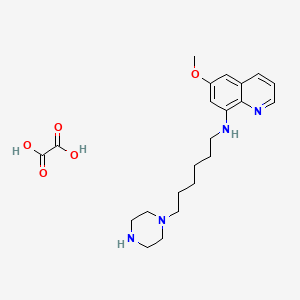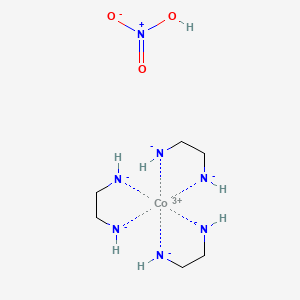
Tris(ethylenediamine)cobalt(III) nitrat&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). It consists of a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. This compound is known for its vibrant orange color and is highly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)cobalt(III) nitrate can be synthesized by reacting cobalt(II) salts with ethylenediamine in an aqueous solution. The cobalt(II)-ethylenediamine complex is then oxidized to cobalt(III) by purging the solution with air . The reaction proceeds as follows: [ \text{Co}^{2+} + 3 \text{en} \rightarrow [\text{Co(en)}_3]^{2+} ] [ [\text{Co(en)}_3]^{2+} + \text{O}_2 \rightarrow [\text{Co(en)}_3]^{3+} ] The trication can be isolated with nitrate anions to form the final product .
Industrial Production Methods
Industrial production methods for tris(ethylenediamine)cobalt(III) nitrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of complexation and oxidation, followed by crystallization and purification to obtain the desired product.
化学反应分析
Types of Reactions
Tris(ethylenediamine)cobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can occur in the presence of competing ligands like ammonia or other amines.
Major Products Formed
Reduction: The reduction of tris(ethylenediamine)cobalt(III) nitrate typically yields cobalt(II) complexes.
Substitution: Substitution reactions can produce a variety of cobalt(III) complexes with different ligands.
科学研究应用
Tris(ethylenediamine)cobalt(III) nitrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology: The compound’s interactions with biological molecules are of interest in bioinorganic chemistry.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
作用机制
The mechanism by which tris(ethylenediamine)cobalt(III) nitrate exerts its effects involves coordination to target molecules through its cobalt center. The ethylenediamine ligands provide stability to the complex, allowing it to interact with various substrates. The cobalt(III) ion can undergo redox reactions, facilitating electron transfer processes .
相似化合物的比较
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)chromium(III) nitrate: Chromium(III) analog with similar coordination geometry.
Tris(ethylenediamine)nickel(II) nitrate: Nickel(II) analog with similar ligand coordination.
Uniqueness
Tris(ethylenediamine)cobalt(III) nitrate is unique due to its specific combination of cobalt(III) and nitrate anions, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in various applications .
属性
CAS 编号 |
6865-68-5 |
|---|---|
分子式 |
C6H19CoN7O3-3 |
分子量 |
296.19 g/mol |
IUPAC 名称 |
2-azanidylethylazanide;cobalt(3+);nitric acid |
InChI |
InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |
InChI 键 |
ASUSFRMEQFNXSL-UHFFFAOYSA-N |
规范 SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


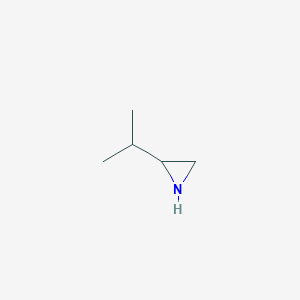
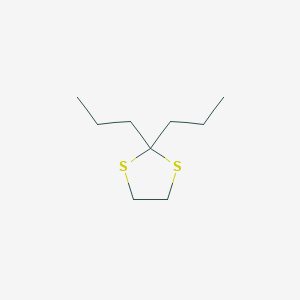
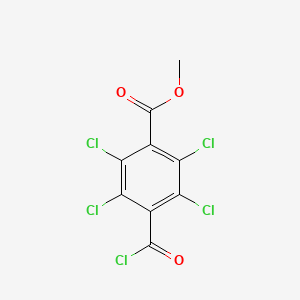
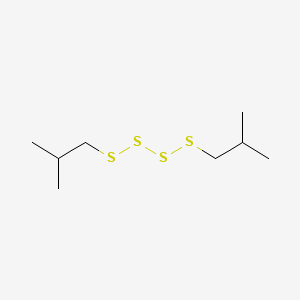
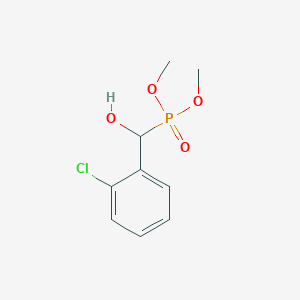
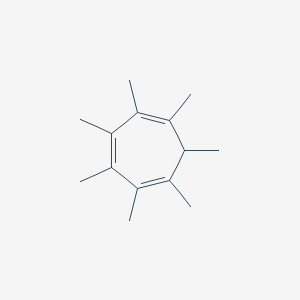
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)

